Technical Whitepaper: 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid – Synthesis, Properties, and Applications
Technical Whitepaper: 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid – Synthesis, Properties, and Applications
Executive Summary
In modern drug discovery, the quinolone scaffold represents a privileged structure with profound versatility. Among its derivatives, 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (often existing in tautomeric equilibrium with 2,6-dicarboxy-4-hydroxyquinoline) serves as a critical intermediate. Characterized by its dual carboxylic acid moieties and a central 4-oxo functional group, this compound provides multiple orthogonal sites for derivatization.
This technical guide provides an authoritative breakdown of the compound’s physicochemical properties, a self-validating synthetic protocol, and its downstream applications in developing antiallergic agents (such as Bufrolin) and novel antibacterial candidates.
Physicochemical Profiling
Accurate physicochemical data is the foundation of robust assay design and formulation. Due to the presence of two carboxylic acids, this molecule is highly polar and exhibits pH-dependent solubility, which must be accounted for during chromatographic purification and biological screening.
| Property | Value / Description |
| Chemical Name | 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid |
| CAS Registry Number | 52980-14-0 [1] |
| Molecular Formula | C₁₁H₇NO₅ |
| Molecular Weight | 233.18 g/mol [1] |
| Core Scaffold | 1,4-Dihydroquinoline |
| Tautomerism | 4-Oxo |
| Purity Standard | >98% (Typical commercial specification) |
| Storage Conditions | Sealed in a dry environment, room temperature to 2-8°C [2] |
Mechanistic Synthesis Pathway
The most reliable method for constructing the 4-oxoquinoline-2-carboxylic acid core in our laboratory relies on a modified Conrad-Limpach-type cyclization. The causality behind this approach is rooted in thermodynamic control:
-
Michael Addition: 4-Aminobenzoic acid is reacted with dimethyl acetylenedicarboxylate (DMAD). The nucleophilic aniline nitrogen attacks the activated alkyne, forming a stable enamine intermediate (dimethyl 2-((4-carboxyphenyl)amino)fumarate).
-
Thermal Cyclization: Heating the intermediate in a high-boiling solvent (Dowtherm A) provides the necessary activation energy (~250°C) for intramolecular electrophilic aromatic substitution, closing the pyridine ring.
-
Saponification: The resulting methyl ester at position 2 is hydrolyzed under basic conditions to yield the final dicarboxylic acid.
Mechanistic pathway for the synthesis of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . This means every distinct chemical transformation is coupled with an In-Process Control (IPC) that must be met before proceeding. This prevents the carryover of impurities and ensures reproducibility.
Step 1: Enamine Formation (Condensation)
-
Procedure: Dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous methanol. Add DMAD (1.1 eq) dropwise at 0°C. Reflux the mixture for 4 hours under an inert nitrogen atmosphere.
-
Causality: Methanol stabilizes the transition state of the Michael addition, while the slight excess of DMAD drives the reaction to completion.
-
Self-Validation (IPC 1): Analyze via LC-MS. Do not proceed until the peak corresponding to 4-aminobenzoic acid (
138) is <2% and the intermediate enamine mass is dominant. Evaporate the solvent to yield the crude adduct.
Step 2: High-Temperature Cyclization
-
Procedure: Disperse the crude enamine adduct into Dowtherm A (eutectic mixture of biphenyl and diphenyl ether). Heat rapidly to 250°C and maintain for 45 minutes. Cool to room temperature and precipitate the product using hexanes.
-
Causality: Dowtherm A is chosen for its exceptional thermal stability and high boiling point (258°C), which is strictly required to overcome the high activation energy barrier of the ring closure without degrading the organic substrate.
-
Self-Validation (IPC 2): Filter and wash the precipitate. Perform ¹H-NMR (DMSO-
). The appearance of a distinct singlet around 8.5 ppm (the C-3 proton of the newly formed quinolone ring) confirms successful cyclization.
Step 3: Saponification and Isoelectric Isolation
-
Procedure: Suspend the cyclized ester in a 2M NaOH aqueous solution. Reflux for 2 hours. Cool the solution and carefully acidify with 2M HCl to pH 2.0 to precipitate the free dicarboxylic acid.
-
Causality: The ester at position 2 is robust; refluxing in a strong base is necessary for complete hydrolysis. Acidification to pH 2.0 ensures both carboxylate groups are fully protonated, minimizing aqueous solubility and maximizing isolated yield.
-
Self-Validation (IPC 3): Collect the solid via vacuum filtration. HPLC purity must exceed >98%. The absence of the methoxy singlet (
~3.9 ppm) in the final ¹H-NMR spectrum validates complete deprotection, yielding pure 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid.
Pharmacological & Industrial Applications
The strategic placement of the functional groups on 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid makes it a versatile pharmacophore.
-
Mast Cell Stabilizers (Antiallergic Agents): The most prominent application of this scaffold is as a direct precursor to Bufrolin (CAS 54867-56-0) [3], a potent antiallergic agent. Derivatization at the 6-position carboxylic acid allows for the construction of complex phenanthroline-like structures that stabilize mast cell membranes, preventing the release of histamine.
-
Antibacterial Quinolones: While traditional fluoroquinolones utilize a 3-carboxy-4-oxo motif, the 2,6-dicarboxy variant is actively researched for novel binding modalities against bacterial DNA gyrase and topoisomerase IV, particularly in resistant strains.
-
Metalloenzyme Inhibitors: The 4-oxo and 2-carboxy groups form a highly efficient bidentate chelating motif. This is frequently exploited in drug design to target the active site metals (e.g.,
, ) of various viral and bacterial metalloenzymes.
Drug discovery workflow and pharmacological applications of the quinolone scaffold.
References
-
ChemExpress. "CAS 52980-14-0 | 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid." ChemExpress Product Catalog. URL:[Link]
